Cas no 581812-68-2 (1-[4-(thiomorpholin-4-yl)phenyl]methanamine)

1-[4-(Thiomorpholin-4-yl)phenyl]methanamine is a thiomorpholine-substituted aromatic amine with potential applications in pharmaceutical and agrochemical research. Its structure features a phenylmethanamine core linked to a thiomorpholine moiety, offering unique reactivity and binding properties. The sulfur-containing heterocycle enhances electron density and may influence biological activity, making it a valuable intermediate for drug discovery. This compound is particularly useful in the synthesis of small-molecule inhibitors, receptor ligands, and other bioactive molecules. Its well-defined chemical properties and stability under standard conditions ensure reliable performance in synthetic workflows. Available in high purity, it is suitable for use in medicinal chemistry and material science applications.
1-[4-(thiomorpholin-4-yl)phenyl]methanamine structure
581812-68-2 structure
Product Name:1-[4-(thiomorpholin-4-yl)phenyl]methanamine
CAS No:581812-68-2
MF:C11H16N2S
MW:208.323141098022
CID:4048525
PubChem ID:11715434
Update Time:2025-10-20

1-[4-(thiomorpholin-4-yl)phenyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 4-(4-thiomorpholinyl)-
    • [4-(thiomorpholin-4-yl)phenyl]methanamine
    • 1-[4-(thiomorpholin-4-yl)phenyl]methanamine
    • AB00999090-01
    • SCHEMBL4022935
    • AKOS009249636
    • VS-0258
    • EN300-43677
    • A1-00994
    • (4-thiomorpholin-4-ylphenyl)methanamine
    • 581812-68-2
    • (4-Thiomorpholinophenyl)methanamine
    • CS-0249494
    • G47488
    • Inchi: 1S/C11H16N2S/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2
    • InChI Key: QTWKZMAZAXHXLC-UHFFFAOYSA-N
    • SMILES: C1(CN)=CC=C(N2CCSCC2)C=C1

Computed Properties

  • Exact Mass: 208.10341969Da
  • Monoisotopic Mass: 208.10341969Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 54.6Ų

1-[4-(thiomorpholin-4-yl)phenyl]methanamine Security Information

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Additional information on 1-[4-(thiomorpholin-4-yl)phenyl]methanamine

Introduction to 1-[4-(thiomorpholin-4-yl)phenyl]methanamine (CAS No: 581812-68-2)

1-[4-(thiomorpholin-4-yl)phenyl]methanamine, identified by its CAS number 581812-68-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a thiomorpholine moiety in its structure suggests promising interactions with biological targets, making it a valuable candidate for further exploration.

The thiomorpholine ring is a sulfur-containing heterocycle that is known for its ability to enhance binding affinity and selectivity in drug molecules. This structural feature has been widely utilized in the design of bioactive compounds, particularly in the development of small-molecule inhibitors and modulators. The phenyl group in the compound further contributes to its pharmacological potential by providing a hydrophobic surface that can interact with specific binding pockets on target proteins.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the unique properties of thiomorpholine-containing compounds. These molecules have shown promise in various preclinical studies, particularly in the inhibition of enzymes and receptors involved in inflammatory and neurological disorders. The methanamine group in 1-[4-(thiomorpholin-4-yl)phenyl]methanamine adds another layer of complexity to its pharmacological profile, potentially influencing its solubility and metabolic stability.

The synthesis of 1-[4-(thiomorpholin-4-yl)phenyl]methanamine involves sophisticated organic chemistry techniques that require careful optimization to ensure high yield and purity. The introduction of the thiomorpholine ring necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently.

The pharmacological activity of 1-[4-(thiomorpholin-4-yl)phenyl]methanamine has been investigated in several preclinical models. Studies have demonstrated its potential as an inhibitor of key enzymes involved in pathways relevant to cancer and inflammation. The compound's ability to modulate these pathways suggests its utility as a lead compound for the development of new therapeutic agents. Additionally, its interaction with biological targets has been explored using computational modeling techniques, which have provided insights into its binding mechanism and potential drug-like properties.

The structural diversity offered by 1-[4-(thiomorpholin-4-yl)phenyl]methanamine makes it an attractive scaffold for medicinal chemists seeking to develop novel drugs. By modifying various functional groups within the molecule, researchers can fine-tune its pharmacological properties to achieve desired therapeutic effects. This flexibility has led to several derivative compounds being tested in clinical trials, with promising results in treating a range of diseases.

The future prospects for 1-[4-(thiomorpholin-4-yl)phenyl]methanamine are vast, particularly as more research is conducted into its pharmacological applications. Ongoing studies aim to elucidate its mechanism of action and identify new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from preclinical research into clinical practice.

In conclusion, 1-[4-(thiomorpholin-4-yl)phenyl]methanamine (CAS No: 581812-68-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the search for new therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing unmet medical needs across various disease areas.

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